

# physical characteristics of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

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## Compound of Interest

**Compound Name:** 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

**Cat. No.:** B067763

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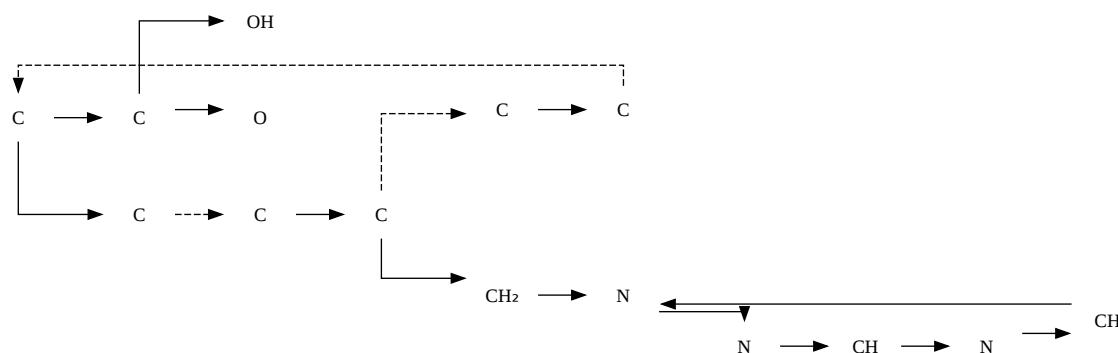
An In-depth Technical Guide to the Physical Characteristics of **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid**

## Foreword

In the landscape of modern medicinal chemistry and drug development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a regulatory formality; it is the bedrock of successful therapeutic design. The physical properties of a molecule dictate its behavior from the reaction flask to its final formulation, influencing its stability, solubility, bioavailability, and ultimately, its efficacy and safety. This guide is dedicated to a molecule of significant interest: **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid**. As a key intermediate in the synthesis of various bioactive compounds, including non-steroidal aromatase inhibitors like Letrozole, a thorough understanding of its physical characteristics is paramount for researchers and developers.<sup>[1][2]</sup> This document provides a comprehensive exploration of its fundamental properties, detailed protocols for their characterization, and expert insights into the interpretation of this critical data.

## Molecular Identity and Physicochemical Profile

The first step in any rigorous scientific investigation is to establish the unambiguous identity of the subject material. **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid** is a heterocyclic compound featuring a benzoic acid moiety linked to a 1,2,4-triazole ring via a methylene bridge.



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Caption: 2D Structure of **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid**.

This unique arrangement of functional groups—a carboxylic acid capable of hydrogen bonding and acting as a proton donor, and a triazole ring with nitrogen atoms that can act as hydrogen bond acceptors—governs its physical and biological properties.

Table 1: Core Identification and Physicochemical Data

Parameter	Value	Source(s)
CAS Number	160388-54-5	[3][4][5][6]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	[3][5][6][7]
Molecular Weight	203.20 g/mol	[6]
IUPAC Name	4-(1,2,4-triazol-1-ylmethyl)benzoic acid	[6]
Appearance	White to off-white solid	[1][7]
Melting Point	227 °C	[5][8]
Boiling Point	456.9 °C at 760 mmHg (Predicted)	[5][8]
Solubility	Sparingly soluble in polar organic solvents like methanol; low aqueous solubility anticipated.	Inferred from structure & data on related compounds[1]

## Solid-State Properties: The Foundation of Stability and Formulation

For any compound intended for pharmaceutical use, a comprehensive understanding of its solid state is non-negotiable. Properties such as crystallinity, polymorphism, and particle size directly impact manufacturing processes, chemical stability, and dissolution rates.

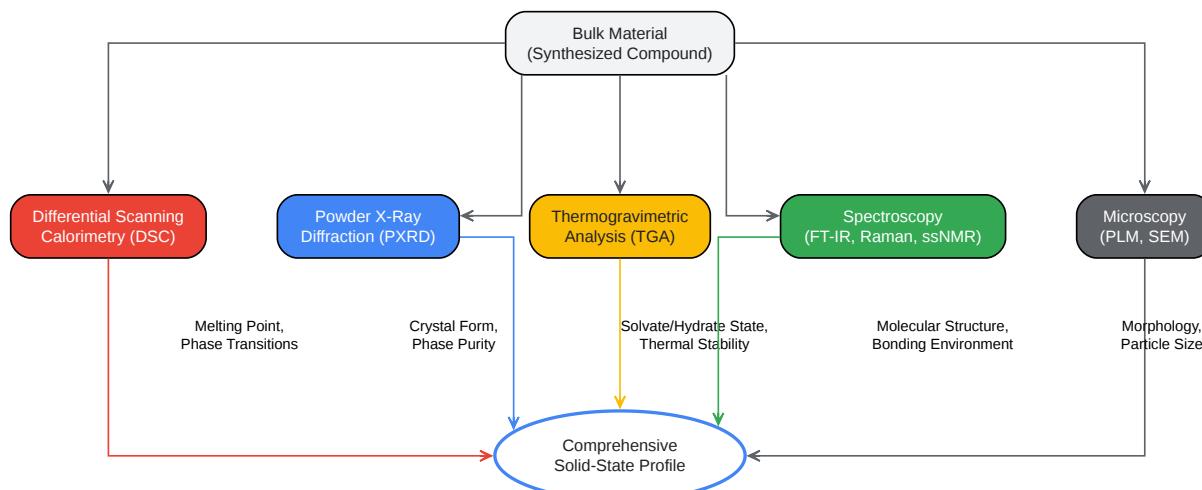
### 2.1. Crystallinity and Polymorphism

The existence of a defined melting point at 227 °C strongly indicates that **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid** is a crystalline solid under standard conditions.[5][8] A crystalline structure implies a highly ordered, three-dimensional arrangement of molecules. Data available in the Cambridge Structural Database (CSD), under reference code 653005, confirms a specific crystal structure, providing invaluable atomic-level insights into intermolecular interactions and packing motifs.[6]

However, the ability of a compound to exist in more than one crystalline form—a phenomenon known as polymorphism—is a critical consideration. Different polymorphs of the same molecule can exhibit distinct physical properties, including melting point, solubility, and stability. For 1,2,4-triazole derivatives, polymorphism is a known and significant factor that can influence drug efficacy.<sup>[9]</sup> Therefore, screening for potential polymorphs is an essential step in early-phase drug development to ensure the selection of the most stable and therapeutically optimal form.

## 2.2. Workflow for Solid-State Characterization

A robust characterization workflow is essential to identify and control the solid form of the compound. This typically involves a multi-technique approach to gather orthogonal data, ensuring a comprehensive understanding.



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Caption: Workflow for Comprehensive Solid-State Characterization.

# Core Experimental Protocols

The following protocols are presented as a guide for researchers to characterize the physical properties of **4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid**. The rationale behind key steps is included to foster a deeper understanding of the methodology.

### 3.1. Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

- Objective: To determine the melting point and identify other thermal events like phase transitions.
- Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic event, like melting, results in a characteristic peak.
- Methodology:
  - Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid. Rationale: A small, consistent sample mass ensures uniform heat transfer and reproducible results.
  - Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
  - Thermal Program: Equilibrate the cell at a starting temperature (e.g., 30 °C). Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point (e.g., 250 °C). Rationale: A 10 °C/min heating rate is standard and provides a good balance between resolution and experimental time.
  - Data Analysis: Analyze the resulting thermogram. The onset temperature of the large endothermic peak is reported as the melting point. The peak area can be integrated to determine the heat of fusion.

### 3.2. Protocol: Crystalline Form Identification by Powder X-ray Diffraction (PXRD)

- Objective: To obtain a unique "fingerprint" of the crystalline solid and confirm its phase purity.
- Principle: When a beam of X-rays interacts with a crystalline material, it is diffracted in specific directions according to Bragg's Law. The resulting pattern of diffraction peaks is

characteristic of a specific crystal lattice.

- Methodology:

- Sample Preparation: Gently grind a small amount (approx. 100 mg) of the sample with a mortar and pestle to ensure random crystal orientation. Pack the powder into a sample holder, ensuring a flat, level surface. Rationale: Random orientation is crucial to ensure that all possible diffraction planes are sampled, leading to an accurate pattern.
- Instrument Setup: Mount the sample holder in the diffractometer.
- Data Acquisition: Scan the sample over a defined  $2\theta$  range (e.g.,  $2^\circ$  to  $40^\circ$ ) using a specific X-ray source (typically  $\text{Cu K}\alpha$ ). The step size and scan speed should be optimized for good signal-to-noise.
- Data Analysis: Compare the resulting diffractogram (a plot of intensity vs.  $2\theta$ ) to reference patterns from databases or from previously characterized batches. The presence of sharp, well-defined peaks confirms crystallinity. The absence of unexpected peaks indicates high phase purity.

### 3.3. Protocol: Spectroscopic Identity Confirmation by FT-IR

- Objective: To confirm the presence of key functional groups and the overall molecular structure.
- Principle: Infrared radiation is absorbed by molecules at specific frequencies corresponding to the vibrations of their chemical bonds. An FT-IR spectrum provides a fingerprint based on these absorption bands.
- Methodology:
  - Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press. Rationale: KBr is transparent to IR radiation and provides a solid matrix to hold the sample in the beam path.

- Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample chamber, followed by the sample spectrum.
- Data Analysis: Analyze the spectrum for characteristic absorption bands. Key expected peaks include:
  - $\sim 1700 \text{ cm}^{-1}$ : C=O stretch of the carboxylic acid.
  - $\sim 2500\text{--}3300 \text{ cm}^{-1}$ : Broad O-H stretch of the hydrogen-bonded carboxylic acid.
  - $\sim 1600, \sim 1500 \text{ cm}^{-1}$ : C=C and C=N stretching vibrations from the aromatic and triazole rings.
  - $\sim 3100 \text{ cm}^{-1}$ : C-H stretches of the aromatic and triazole rings.

## Synthesis of Data and Implications for Development

The true power of physical characterization lies in the synthesis of data from multiple techniques. A sharp melting endotherm from DSC that aligns with a clean, reproducible PXRD pattern provides strong, self-validating evidence of a single, pure crystalline form. Spectroscopic data from FT-IR and NMR confirms that this pure form is indeed the correct molecule.[\[10\]](#)

For drug development professionals, these physical characteristics have direct and profound implications:

- Solubility & Bioavailability: The low aqueous solubility anticipated from its structure necessitates strategies for formulation, such as salt formation or the use of solubility enhancers, to ensure adequate bioavailability.
- Stability & Shelf-life: Identifying the most thermodynamically stable polymorph is crucial for preventing form conversion during storage, which could alter the drug's performance.
- Manufacturing: Properties like crystal habit and particle size, which can be observed by microscopy, influence powder flow, compressibility, and dissolution, all of which are critical for robust tablet manufacturing.

## Conclusion

**4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid** is more than just a chemical intermediate; it is a carefully designed molecular scaffold whose physical properties are intrinsically linked to its utility in creating life-saving medicines. The data presented herein—from its fundamental molecular weight and structure to its thermal behavior and crystalline nature—provides a foundational dataset for any researcher working with this compound. By employing the rigorous, multi-faceted characterization protocols outlined in this guide, scientists can ensure the quality and consistency of their material, de-risk their development programs, and ultimately, accelerate the journey from laboratory discovery to clinical application.

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